Ethyl (6-fluoropyridin-2-yl)glycinate
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Overview
Description
Ethyl (6-fluoropyridin-2-yl)glycinate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its interesting reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-fluoropyridine-2-carboxylic acid and ethyl glycinate.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The starting materials are dissolved in an appropriate solvent (e.g., dichloromethane), and the coupling agent and base are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-fluoropyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Ethyl (6-fluoropyridin-2-yl)glycinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (6-fluoropyridin-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl (6-fluoropyridin-2-yl)glycinate can be compared with other similar compounds, such as:
- Ethyl (2-chloropyridin-3-yl)glycinate
- Ethyl (4-bromopyridin-2-yl)glycinate
- Ethyl (3-iodopyridin-2-yl)glycinate
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can significantly influence their chemical reactivity and biological activities, making this compound unique in its properties and applications.
Biological Activity
Ethyl (6-fluoropyridin-2-yl)glycinate is an organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a pyridine ring with a fluorine atom at the 6-position and is an ethyl ester of glycine. Its unique structural properties suggest various applications, especially in targeting metabolic pathways relevant to cancer and neurological disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H11F1N2O2
This compound's fluorinated structure enhances its lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs. The presence of the ethyl glycinate moiety may also contribute to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Its structural characteristics suggest possible applications in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl (pyridin-2-yl)glycinate | Pyridine ring without fluorine | Anticancer properties |
6-Fluoropicolinic acid | Contains a carboxylic acid group | Antimicrobial activity |
Ethyl 2-(pyridin-3-yl)acetate | Acetate instead of glycinate | Antiviral properties |
N-(6-Fluoropyridin-3-yl)glycine | Fluorinated at position 3 | Potential neuroprotective effects |
The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies have shown binding affinities with various proteins involved in critical signaling pathways, particularly those associated with cancer progression and neurodegeneration.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
-
Neuroprotective Effects :
- Research involving animal models has suggested that the compound may protect neuronal cells from oxidative stress, highlighting its therapeutic potential in treating conditions like Alzheimer's disease.
-
Pharmacokinetic Properties :
- Studies on the pharmacokinetics of related compounds indicate that modifications to the pyridine ring can enhance bioavailability and metabolic stability, which are crucial for developing effective therapeutics.
Properties
Molecular Formula |
C9H11FN2O2 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-11-8-5-3-4-7(10)12-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
YNLYUKUBEJXXCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=CC=C1)F |
Origin of Product |
United States |
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